molecular formula C8H6BrF3O B6285072 1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene CAS No. 1261862-27-4

1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene

Cat. No.: B6285072
CAS No.: 1261862-27-4
M. Wt: 255
InChI Key:
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Description

1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O. This compound is characterized by the presence of bromomethyl, difluoromethoxy, and fluorine substituents on a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene typically involves the bromination of a precursor compound, such as 3-(difluoromethoxy)-2-fluorotoluene. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The difluoromethoxy and fluorine substituents can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)benzyl bromide
  • 1-(Bromomethyl)-2-(difluoromethoxy)benzene
  • 1-(Bromomethyl)-4-(difluoromethoxy)benzene

Uniqueness

1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene is unique due to the specific positioning of its substituents, which can lead to distinct reactivity and properties compared to its isomers and other similar compounds. The presence of both difluoromethoxy and fluorine groups can enhance its stability and influence its interactions in chemical and biological systems.

Properties

CAS No.

1261862-27-4

Molecular Formula

C8H6BrF3O

Molecular Weight

255

Purity

95

Origin of Product

United States

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